7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a fused oxazole-purine ring system
Scientific Research Applications
7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or pharmaceuticals.
Preparation Methods
The synthesis of 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a fluorophenyl-substituted intermediate, followed by cyclization with a purine derivative under acidic or basic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorophenyl group and the oxazole-purine ring system allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazole derivatives and purine-based compounds. These compounds share structural similarities but may differ in their substituents and biological activities. For example:
2-(4-Fluorophenyl)-1,3-oxazole: Similar in structure but lacks the purine ring system.
Quinazoline derivatives: These compounds have a similar heterocyclic structure but differ in their specific ring systems and substituents
The uniqueness of this compound lies in its fused oxazole-purine ring system and the presence of the fluorophenyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZKSHRQALJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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